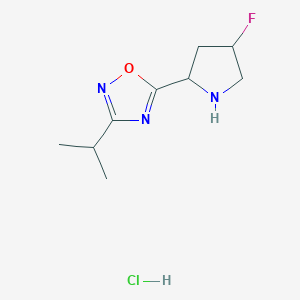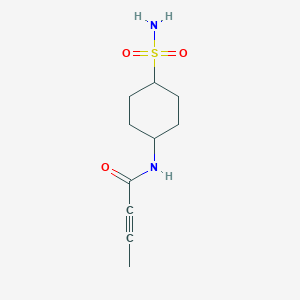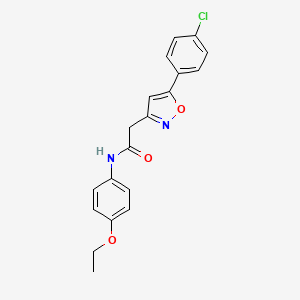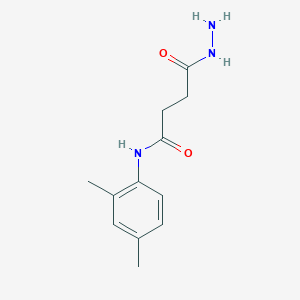![molecular formula C18H20N4OS2 B2944172 benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428349-98-7](/img/structure/B2944172.png)
benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzothiazole, an imidazole, a thioether, and a ketone. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Imidazoles are also aromatic heterocycles and are present in many important biological molecules . Thioethers are organic compounds where a sulfur atom is connected to an alkyl or aryl group . Ketones are a type of organic compound containing a carbonyl group bonded to two hydrocarbon groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The benzothiazole and imidazole rings would contribute to the compound’s aromaticity, while the sulfur atom in the thioether would add a degree of polarity . The ketone group would also contribute to the compound’s polarity and could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The sulfur atom in the thioether and the oxygen atom in the ketone could form hydrogen bonds, which could influence the compound’s solubility in polar solvents .Scientific Research Applications
Anti-Mycobacterial Chemotypes
Compounds structurally related to benzo[d]thiazol-2-yl derivatives have been identified as promising anti-mycobacterial agents. A study by Pancholia et al. (2016) highlighted the synthesis and biological evaluation of thirty-six benzo[d]thiazole-2-carboxamides, with several showing potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. The most promising compounds exhibited minimal cytotoxicity and a favorable therapeutic index, positioning them as new chemotypes for anti-mycobacterial therapy (Pancholia et al., 2016).
Palladium-Catalyzed Synthesis
Veltri et al. (2016) reported on the reactivity of certain benzo[d]imidazole derivatives under palladium-catalyzed oxidative aminocarbonylation conditions, leading to the synthesis of functionalized benzimidazothiazoles. This method demonstrated an efficient way to produce these compounds, which have potential applications in medicinal chemistry and drug development (Veltri et al., 2016).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives
Mabkhot et al. (2010) explored the synthesis of new thieno[2,3-b]-thiophene derivatives, incorporating a versatile approach that could lead to the development of novel compounds with potential therapeutic applications. These derivatives present a new class of molecules for further exploration in drug discovery (Mabkhot et al., 2010).
Antimicrobial and Antioxidant Agents
Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have been synthesized and evaluated for their antimicrobial and antioxidant properties. Naraboli and Biradar (2017) demonstrated that some of these compounds exhibit potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity, suggesting their potential as leads for developing new therapeutic agents (Naraboli & Biradar, 2017).
Tubulin Polymerization Inhibitors
New conjugates bearing benzo[d]imidazole and imidazo[4,5-b]pyridin moieties have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Mullagiri et al. (2018) found that some of these conjugates effectively inhibit tubulin polymerization, highlighting their potential as cancer therapeutic agents (Mullagiri et al., 2018).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could have multiple molecular and cellular effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard . If it’s reactive, it could pose a risk of chemical burns or fire . Without more information, it’s difficult to provide a detailed safety and hazard analysis .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy in preclinical and clinical trials . If it’s intended to be used in materials science, future research could focus on studying its physical properties and finding applications for it .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-21-11-8-19-18(21)24-12-13-6-9-22(10-7-13)17(23)16-20-14-4-2-3-5-15(14)25-16/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITRNHIGEXAXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)



![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)
![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)

![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)